molecular formula C14H12N6O B2921491 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034266-10-7

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2921491
CAS RN: 2034266-10-7
M. Wt: 280.291
InChI Key: BOXPZMSDNNTRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a quinoxaline ring . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .


Molecular Structure Analysis

The compound’s structure is likely characterized by NMR spectroscopy, as is common for compounds containing 1,2,4-triazole rings . The presence of the carbonyl group could be confirmed by IR spectroscopy .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the 1,2,3-triazole, azetidine, and quinoxaline rings. For instance, 1,2,3-triazoles can undergo reactions at the N1 and N2 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the 1,2,3-triazole, azetidine, and quinoxaline rings. For instance, 1,2,3-triazoles are generally stable and can form hydrogen bonds .

Scientific Research Applications

Quinoxalin-2-carboxamides as Serotonin Type-3 Receptor Antagonists

A study by Mahesh et al. (2011) explored the synthesis of quinoxalin-2-carboxamides designed to act as serotonin type-3 (5-HT3) receptor antagonists. This research aimed to meet the pharmacophoric requirements for antagonizing the 5-HT3 receptor, potentially offering therapeutic avenues for conditions influenced by this receptor's activity. The most potent compound identified in this series was (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, demonstrating significant 5-HT3 receptor antagonism in preclinical models (Mahesh et al., 2011).

Synthesis and Evaluation of Anticonvulsant Agents

Alswah et al. (2013) synthesized novel quinoxaline derivatives from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, investigating their potential anticonvulsant properties. Two compounds exhibited notable anticonvulsant activities in a preclinical model, underscoring the therapeutic potential of such derivatives for epilepsy treatment (Alswah et al., 2013).

Monoamine Oxidase Inhibitors for Neurological Disorders

Khattab et al. (2010) explored the synthesis of a series of quinoxaline derivatives as monoamine oxidase (MAO) inhibitors, identifying compounds with competitive inhibition profiles and MAO-A selectivity. These findings highlight the potential of quinoxaline derivatives in treating neurological disorders where MAO inhibition is beneficial (Khattab et al., 2010).

Antimicrobial Activity of Substituted 1,2,3-Triazoles

Research by Holla et al. (2005) into the synthesis of substituted 1,2,3-triazoles demonstrated antimicrobial activity, suggesting the therapeutic potential of these compounds in combating bacterial infections. This study emphasizes the versatility of triazole derivatives, including those structurally related to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, in developing new antimicrobials (Holla et al., 2005).

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As a general precaution, compounds containing a 1,2,3-triazole ring should be handled with care due to their potential biological activity .

Future Directions

Future research could involve further exploration of the compound’s biological activity, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

quinoxalin-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c21-14(19-8-10(9-19)20-6-5-16-18-20)13-7-15-11-3-1-2-4-12(11)17-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXPZMSDNNTRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.